4-ethoxy-N-(4-fluorophenyl)benzamide

Description

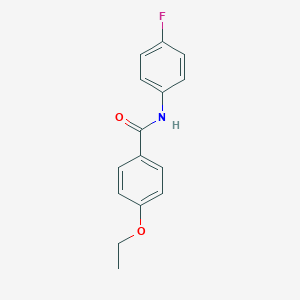

4-Ethoxy-N-(4-fluorophenyl)benzamide is a benzamide derivative characterized by a 4-ethoxy substituent on the benzoyl ring and a 4-fluorophenyl group attached to the amide nitrogen. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ≈ 2.8) and a molecular weight of 259.28 g/mol . The ethoxy group enhances steric bulk and electron-donating effects, while the fluorine atom on the phenyl ring improves metabolic stability and bioavailability through reduced oxidative metabolism .

Properties

Molecular Formula |

C15H14FNO2 |

|---|---|

Molecular Weight |

259.27 g/mol |

IUPAC Name |

4-ethoxy-N-(4-fluorophenyl)benzamide |

InChI |

InChI=1S/C15H14FNO2/c1-2-19-14-9-3-11(4-10-14)15(18)17-13-7-5-12(16)6-8-13/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

OSPRCPKKQWLZBY-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural analogs of N-(4-fluorophenyl)benzamide derivatives

Key Insights :

- Electron-Withdrawing vs. In contrast, the ethoxy group in this compound increases lipophilicity, favoring blood-brain barrier penetration .

- Fluorine Positioning : 2-Chloro-5-fluoro-N-(4-fluorophenyl)benzamide demonstrates altered crystal packing due to halogen interactions (Cl···F), resulting in a higher melting point (218°C) compared to the ethoxy analog (mp: 162°C) .

Pharmacological Activity Comparisons

Antifungal Activity

PC945, a triazole-modified benzamide, shows superior antifungal activity (MIC₉₀: 0.06 µg/mL) compared to non-azole analogs due to its ability to inhibit fungal cytochrome P450 14α-demethylase .

Anticancer Activity

4-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide inhibits VEGFR-2 with an IC₅₀ of 1.2 µM, while the ethoxy derivative’s anticancer mechanism remains understudied . The chloroacetamido group’s electrophilicity likely facilitates covalent binding to kinase active sites, a feature absent in the ethoxy analog.

Gastrokinetic Activity

AS-4370, a morpholine-containing benzamide, enhances gastric emptying (ED₅₀: 0.8 mg/kg) without dopamine D2 receptor antagonism, unlike metoclopramide . The ethoxy analog’s lack of morpholine or piperazine substituents suggests divergent pharmacological targets.

Physicochemical and Spectroscopic Differences

- IR Spectroscopy : Compounds with carbonyl groups (e.g., hydrazinecarbothioamides) show C=O stretches at 1663–1682 cm⁻¹, while triazole derivatives (e.g., PC945) lack these bands, confirming structural conversion .

- Solubility: The ethoxy derivative’s solubility in ethanol is 12 mg/mL, higher than the chloroacetamido analog (6 mg/mL), due to reduced polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.